N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide
Overview
Description
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a dichlorophenylsulfonyl group, and a pyridin-3-ylmethyl group attached to a glycinamide backbone. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the benzyl glycinamide: This step involves the reaction of benzylamine with glycine to form benzyl glycinamide.
Introduction of the dichlorophenylsulfonyl group: The benzyl glycinamide is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the dichlorophenylsulfonyl group.
Attachment of the pyridin-3-ylmethyl group: Finally, the intermediate product is reacted with pyridin-3-ylmethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2-furylmethyl)glycinamide
- N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
Uniqueness
N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is unique due to the presence of the pyridin-3-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to certain biological targets and influence its reactivity in chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3S/c22-18-8-9-19(23)20(11-18)30(28,29)26(14-16-5-2-1-3-6-16)15-21(27)25-13-17-7-4-10-24-12-17/h1-12H,13-15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETNGDNYJFXUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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